molecular formula C16H15NO4S B2947469 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide CAS No. 3938-67-8

4-acetyl-N-(3-acetylphenyl)benzenesulfonamide

Cat. No.: B2947469
CAS No.: 3938-67-8
M. Wt: 317.36
InChI Key: RCAYBHSZIGYHGE-UHFFFAOYSA-N
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Description

4-Acetyl-N-(3-acetylphenyl)benzenesulfonamide is a chemical compound characterized by its molecular structure, which includes two acetyl groups and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide typically involves the acetylation of 3-acetylphenylamine followed by sulfonation. The reaction conditions include the use of acetic anhydride and sulfuric acid under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-(3-acetylphenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.

Medicine: In the medical field, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.

Industry: this compound is also used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-acetyl-N-(3-acetylphenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Acetylphenyl isocyanate: Similar in structure but differs in functional groups.

  • 3-(4-acetylbenzenesulfonyl)-1-cyclohexylurea: Another sulfonamide derivative with a cyclohexyl group.

Uniqueness: 4-Acetyl-N-(3-acetylphenyl)benzenesulfonamide is unique due to its specific arrangement of acetyl and sulfonamide groups, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

4-acetyl-N-(3-acetylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11(18)13-6-8-16(9-7-13)22(20,21)17-15-5-3-4-14(10-15)12(2)19/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAYBHSZIGYHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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